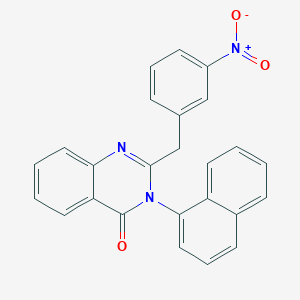![molecular formula C20H30N2O B6127914 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide](/img/structure/B6127914.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperidine compounds and has been studied for its ability to modulate the activity of certain receptors in the brain. In
Wirkmechanismus
CPP acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. By blocking NMDA receptor activity, CPP can modulate synaptic plasticity and improve learning and memory processes. Additionally, CPP has been shown to have neuroprotective effects, protecting neurons from damage caused by excessive glutamate release.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the improvement of learning and memory processes, and the protection of neurons from excitotoxicity. Additionally, CPP has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. However, the precise biochemical and physiological effects of CPP are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of CPP for lab experiments is its selectivity for NMDA receptors. This selectivity allows researchers to study the specific effects of NMDA receptor modulation without affecting other receptors or neurotransmitters. Additionally, CPP has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 3 hours in rats. However, one limitation of CPP is its relatively low potency compared to other NMDA receptor antagonists, such as ketamine. Additionally, the precise dose-response relationship of CPP is still being investigated.
Zukünftige Richtungen
There are several potential future directions for research on CPP. One area of interest is the potential therapeutic applications of CPP in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, further investigation is needed to determine the precise dose-response relationship of CPP and its potential side effects. Finally, there is a need for the development of more potent and selective NMDA receptor antagonists, which could have significant therapeutic potential in a variety of disorders.
Synthesemethoden
The synthesis of CPP involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with piperidine to form N-[3-methylbenzoyl]-piperidine. The final step involves the reaction of N-[3-methylbenzoyl]-piperidine with cyclohexylmethylamine to form CPP. The purity of the synthesized compound is typically assessed using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and psychiatry. One of the primary areas of research has been the modulation of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in learning and memory processes, and their dysfunction has been linked to several neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. CPP has been shown to selectively block the activity of NMDA receptors, making it a potential therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-16-7-5-10-18(13-16)20(23)21-19-11-6-12-22(15-19)14-17-8-3-2-4-9-17/h5,7,10,13,17,19H,2-4,6,8-9,11-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCROPYZVOOKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCN(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6127836.png)
![2-(2-methoxybenzyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6127839.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B6127845.png)

![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6127854.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-furamide](/img/structure/B6127875.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B6127881.png)
![2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol](/img/structure/B6127883.png)
amine oxalate](/img/structure/B6127891.png)
![4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B6127897.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127918.png)